molecular formula C12H12N2O3 B2484262 1-(2-phenylethyl)pyrimidine-2,4,6(1H,3H,5H)-trione CAS No. 251468-79-8

1-(2-phenylethyl)pyrimidine-2,4,6(1H,3H,5H)-trione

Cat. No. B2484262
CAS RN: 251468-79-8
M. Wt: 232.239
InChI Key: MHIKXQXNKSZIGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-phenylethyl)pyrimidine-2,4,6(1H,3H,5H)-trione, commonly known as phenylbutazone, is a non-steroidal anti-inflammatory drug (NSAID) that is used to treat pain and inflammation in animals. It was first introduced in the 1940s and has been widely used in veterinary medicine since then. Phenylbutazone is a pyrazolone derivative that inhibits the synthesis of prostaglandins, which are responsible for inflammation and pain.

Mechanism of Action

The mechanism of action of phenylbutazone involves inhibition of the enzyme cyclooxygenase (COX), which is responsible for the synthesis of prostaglandins. Prostaglandins are involved in the inflammatory response and are responsible for pain and fever. By inhibiting COX, phenylbutazone reduces inflammation, pain, and fever.
Biochemical and Physiological Effects:
Phenylbutazone has been shown to have anti-inflammatory, analgesic, and antipyretic effects. It is also a potent inhibitor of platelet aggregation, which can be beneficial in the treatment of thrombotic disorders. However, it can also have adverse effects on the gastrointestinal tract, kidneys, and liver.

Advantages and Limitations for Lab Experiments

Phenylbutazone is a widely used 1-(2-phenylethyl)pyrimidine-2,4,6(1H,3H,5H)-trione in veterinary medicine and has been extensively studied for its anti-inflammatory and analgesic properties. It is relatively inexpensive and readily available. However, its use in laboratory experiments may be limited due to its potential adverse effects on the gastrointestinal tract, kidneys, and liver.

Future Directions

There are several future directions for the study of phenylbutazone. One area of research could focus on the development of new formulations that minimize its adverse effects. Another area of research could focus on the development of new 1-(2-phenylethyl)pyrimidine-2,4,6(1H,3H,5H)-triones that are more effective and have fewer adverse effects. Additionally, more research is needed to fully understand the mechanism of action of phenylbutazone and its potential therapeutic applications.

Synthesis Methods

Phenylbutazone can be synthesized by reacting 4-butylresorcinol with hydrazine hydrate to form 4-butylresorcinol hydrazone. This compound is then reacted with ethyl acetoacetate and ammonium acetate to form 1-(2-phenylethyl)pyrimidine-2,4,6(1H,3H,5H)-trione.

Scientific Research Applications

Phenylbutazone has been extensively studied for its anti-inflammatory and analgesic properties. It has been used in the treatment of various inflammatory conditions such as arthritis, colic, and laminitis in horses. It has also been used in the treatment of pain and inflammation in dogs and cats.

properties

IUPAC Name

1-(2-phenylethyl)-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3/c15-10-8-11(16)14(12(17)13-10)7-6-9-4-2-1-3-5-9/h1-5H,6-8H2,(H,13,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHIKXQXNKSZIGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC(=O)N(C1=O)CCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-phenylethyl)pyrimidine-2,4,6(1H,3H,5H)-trione

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